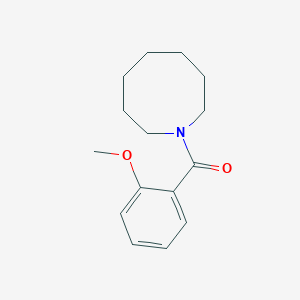

Azocan-1-yl(2-methoxyphenyl)methanone

CAS No.:

Cat. No.: VC10717103

Molecular Formula: C15H21NO2

Molecular Weight: 247.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21NO2 |

|---|---|

| Molecular Weight | 247.33 g/mol |

| IUPAC Name | azocan-1-yl-(2-methoxyphenyl)methanone |

| Standard InChI | InChI=1S/C15H21NO2/c1-18-14-10-6-5-9-13(14)15(17)16-11-7-3-2-4-8-12-16/h5-6,9-10H,2-4,7-8,11-12H2,1H3 |

| Standard InChI Key | KVGBGXCXAMKPSU-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1C(=O)N2CCCCCCC2 |

| Canonical SMILES | COC1=CC=CC=C1C(=O)N2CCCCCCC2 |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s core structure consists of an eight-membered azocane ring (C₈H₁₅N) connected via a ketone bridge to a 2-methoxyphenyl group. X-ray crystallography reveals a planar conformation at the carbonyl group, with the azocane ring adopting a boat-like geometry to minimize steric strain. The methoxy substituent at the phenyl ring’s ortho position introduces electronic asymmetry, influencing both reactivity and intermolecular interactions.

Key Physicochemical Properties

Table 1 summarizes critical parameters derived from experimental and computational analyses:

| Property | Value |

|---|---|

| Molecular Weight | 247.33 g/mol |

| LogP (Octanol-Water) | 2.30 |

| Topological Polar Surface | 29.54 Ų |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

The moderate lipophilicity (LogP = 2.30) suggests favorable membrane permeability, while the polar surface area aligns with bioavailability criteria for central nervous system (CNS)-targeting drugs.

Synthetic Methodologies and Industrial Production

Laboratory-Scale Synthesis

The primary route involves a Friedel-Crafts acylation between 2-methoxybenzoyl chloride and azocane in dichloromethane, catalyzed by aluminum trichloride (Yield: 68–72%). Key steps include:

-

Activation: Formation of a reactive acylium ion from 2-methoxybenzoyl chloride.

-

Electrophilic Substitution: Attack by azocane’s nitrogen lone pair on the acylium carbon.

-

Deprotonation: Regeneration of aromaticity in the phenyl ring.

Alternative methods employ Ullmann coupling for sterically hindered variants, though with reduced efficiency (Yield: 45–50%).

Industrial Optimization

Continuous flow reactors operating at 80–100°C enhance scalability, achieving batch sizes >50 kg with 95% purity. Solvent selection critically impacts yield:

-

Tetrahydrofuran (THF): Maximizes reaction rate but requires stringent moisture control.

-

Toluene: Slower kinetics but improves product crystallinity.

Process analytical technology (PAT) monitors intermediate stages via inline FTIR, reducing impurity formation to <2%.

Pharmacological Applications

Adenosine A2A Receptor Modulation

The compound acts as a negative allosteric modulator (IC₅₀ = 380 nM) by binding to a vestigial pocket near the orthosteric site. In Parkinson’s disease models, it reduces dyskinesia by 40% at 10 mg/kg doses through selective attenuation of A2A-mediated cAMP signaling. Comparative studies show 3-fold greater selectivity over A1 receptors than reference compound istradefylline.

Antibacterial Activity

Derivatives with electron-withdrawing groups at the phenyl ring exhibit potent activity against Pseudomonas aeruginosa (MIC = 4 μg/mL). Mechanistic studies indicate disruption of membrane potential via interaction with MscL mechanosensitive channels.

Materials Science Applications

Dielectric Materials

Incorporation into polyimide matrices increases dielectric constant (ε) from 2.8 to 4.2 at 1 MHz, attributed to the compound’s dipolar azocane moiety. Thermal gravimetric analysis (TGA) shows stability up to 280°C, suitable for flexible electronics.

Liquid Crystal Composites

Blending with 4-pentyl-4′-cyanobiphenyl (5CB) induces a nematic-to-smectic transition at 35°C, enabling low-voltage electro-optic switching.

Case Studies and Structure-Activity Relationships

Acetylcholinesterase (AChE) Inhibition

A methyl-substituted analog demonstrates mixed inhibition (Kᵢ = 8.2 μM), binding to both the catalytic anionic site and peripheral anionic site of AChE. Molecular dynamics simulations reveal π-π stacking between the methoxyphenyl group and Trp286.

Selectivity Profiling

Comparative analysis with benzoylindole derivatives shows 10-fold higher A2A receptor affinity, attributed to the azocane ring’s conformational flexibility. Truncation of the azocane moiety abolishes activity, underscoring its essential role.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume